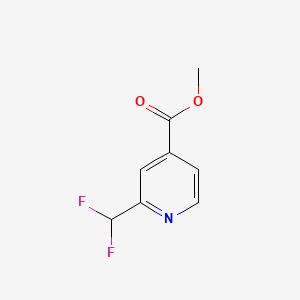

Methyl 2-(difluoromethyl)isonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(difluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVNQZVPNUJODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732328 | |

| Record name | Methyl 2-(difluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251844-44-6 | |

| Record name | Methyl 2-(difluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(difluoromethyl)isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(difluoromethyl)isonicotinate (CAS: 1251844-44-6) for Advanced Research and Drug Development

Introduction

Methyl 2-(difluoromethyl)isonicotinate, registered under CAS number 1251844-44-6, is a fluorinated pyridine derivative of significant interest in the field of medicinal chemistry and drug discovery.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth insights into its synthesis, physicochemical properties, and applications. The strategic incorporation of the difluoromethyl (-CF2H) group onto the isonicotinate scaffold imparts unique electronic and steric properties, making this molecule a valuable building block for the synthesis of novel therapeutic agents. Its utility is particularly noted in the development of quorum sensing inhibitors, offering a promising avenue to address antimicrobial resistance.[1] This guide will delve into the scientific rationale behind its use, present detailed experimental protocols, and offer expert perspectives on its application in modern drug discovery paradigms.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. The following table summarizes its key identifiers and characteristics.

| Property | Value | Source(s) |

| CAS Number | 1251844-44-6 | [2][3] |

| Molecular Formula | C₈H₇F₂NO₂ | [1][2][3] |

| Molecular Weight | 187.14 g/mol | [1][3] |

| IUPAC Name | methyl 2-(difluoromethyl)pyridine-4-carboxylate | [2][4] |

| SMILES | COC(=O)C1=CC(=NC=C1)C(F)F | [4] |

| InChI | InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3 | [4] |

| Predicted XlogP | 1.4 | [4] |

| Storage Conditions | Store in an inert atmosphere at 2-8°C | [1][5] |

The Strategic Importance of the Difluoromethyl Group in Drug Design

The difluoromethyl (-CF2H) group is a privileged moiety in modern medicinal chemistry, primarily due to its role as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[2][6] This bioisosteric relationship allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential.

The -CF2H group exerts a strong electron-withdrawing effect, which can modulate the pKa of neighboring functionalities. Unlike the trifluoromethyl (-CF3) group, the difluoromethyl group retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[2][7] This feature is critical for maintaining or enhancing binding affinity to biological targets.[7] Furthermore, the introduction of a -CF2H group often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism, thereby extending the half-life of a drug candidate.[2] The lipophilicity of a molecule can also be modulated by the -CF2H group, which can improve membrane permeability and overall bioavailability.[2][7]

Caption: Bioisosteric relationships of the difluoromethyl group.

Plausible Synthesis of this compound

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This proposed two-step synthesis starts from commercially available isonicotinic acid.

Step 1: Synthesis of Methyl 2-formylisonicotinate

This step would likely involve the esterification of isonicotinic acid followed by oxidation of a methyl group at the 2-position, or direct formylation of a suitable isonicotinate derivative. A more direct, albeit hypothetical, approach from a commercially available precursor is outlined here.

-

Reaction Setup: To a solution of methyl 2-methylisonicotinate (1 equivalent) in a suitable solvent such as dioxane, add a selective oxidizing agent like selenium dioxide (SeO2, 1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 101°C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 2-formylisonicotinate.

Step 2: Difluoromethylation of Methyl 2-formylisonicotinate

The aldehyde intermediate can then be converted to the difluoromethyl group using a deoxofluorinating agent.

-

Reaction Setup: In a fume hood, dissolve methyl 2-formylisonicotinate (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Cool the solution to 0°C and slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ⁴-sulfanyl)ethanamine) (1.5 equivalents) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0°C. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to afford this compound.

Applications in Drug Discovery and Development: Quorum Sensing Inhibition

A significant application of this compound is as a precursor for the development of quorum sensing (QS) inhibitors.[1] Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation.[8][9][10] By disrupting QS, it is possible to attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.[9][11]

In pathogens like Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator in the QS circuit.[8] It binds to its cognate autoinducer and activates the expression of virulence genes. Pyridine derivatives have been identified as promising scaffolds for the design of LasR antagonists.[8] The difluoromethyl group in derivatives of this compound can play a crucial role in enhancing the inhibitory activity by forming favorable interactions within the LasR binding pocket and by improving the overall pharmacokinetic profile of the inhibitor.[1]

Caption: Inhibition of the LasR quorum sensing pathway.

Experimental Protocol: In Vitro Quorum Sensing Inhibition Assay

The following protocol describes a general method for evaluating the QS inhibitory activity of compounds derived from this compound using a reporter strain.

Objective: To determine the concentration-dependent inhibition of LasR-mediated gene expression.

Materials:

-

E. coli or P. aeruginosa reporter strain carrying a LasR-responsive promoter fused to a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase).

-

Luria-Bertani (LB) broth and agar.

-

Appropriate antibiotics for plasmid maintenance.

-

Test compound (dissolved in DMSO).

-

Positive control (known QS inhibitor).

-

Negative control (DMSO vehicle).

-

96-well microtiter plates.

-

Plate reader for measuring absorbance and reporter signal (colorimetric or luminescent).

Procedure:

-

Strain Preparation: Inoculate the reporter strain into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Assay Setup: The next day, dilute the overnight culture to an OD600 of ~0.1 in fresh LB broth.

-

Compound Addition: In a 96-well plate, add 2 µL of the test compound at various concentrations (typically in a serial dilution). Include positive and negative controls.

-

Inoculation: Add 198 µL of the diluted bacterial culture to each well.

-

Induction: Add the cognate autoinducer (e.g., 3-oxo-C12-HSL for LasR) to a final concentration known to induce a robust reporter signal.

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

-

Growth Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth.

-

Reporter Measurement: Measure the reporter gene activity (e.g., β-galactosidase activity using ONPG or luminescence).

-

Data Analysis: Normalize the reporter signal to cell density (Reporter Signal / OD600). Calculate the percent inhibition relative to the negative control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Safety, Handling, and Storage

Safety Precautions:

-

Hazard Statements: Based on safety data sheets for similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[12][13]

-

Precautionary Statements:

-

Wash hands and any exposed skin thoroughly after handling.[12]

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area or under a fume hood.[13]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If skin irritation occurs, seek medical advice.

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust, fumes, or vapors.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][5]

References

-

Capot Chemical. (n.d.). This compound. Retrieved from [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2018). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 61(15), 6796–6804. Retrieved from [Link]

-

Li, Y., Su, M., Zhang, L., Yi, W., & Ma, C. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8875. Retrieved from [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, M. A. A., & Ahmed, E. M. (2023). Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. Scientific Reports, 13(1), 15194. Retrieved from [Link]

-

Soukarieh, F., Zdeliver, D., & Soulère, L. (2020). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. Molecules, 25(24), 5877. Retrieved from [Link]

-

El-Sayed, S. A., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Obaid, A. M., ... & Abdel-Maksoud, M. S. (2021). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 26(11), 3241. Retrieved from [Link]

-

Mishra, R., Behal, A., & Kumar, V. (2020). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Recent Patents on Anti-infective Drug Discovery, 15(1), 22–43. Retrieved from [Link]

-

Material Safety Data Sheet. (2021). INK FOR WATER COLOR PEN. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C8H7F2NO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0 [chemicalbook.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity | MDPI [mdpi.com]

- 10. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. asset.conrad.com [asset.conrad.com]

An In-depth Technical Guide to Methyl 2-(difluoromethyl)isonicotinate

Introduction: A Strategic Building Block in Medicinal Chemistry

Methyl 2-(difluoromethyl)isonicotinate is a fluorinated pyridine derivative poised to be a valuable building block for researchers in drug discovery and development.[1] Its structure, featuring a difluoromethyl (-CF2H) group on the isonicotinate scaffold, offers a unique combination of physicochemical properties that can be strategically employed to modulate the characteristics of lead compounds.[1] The isonicotinic acid core is a well-established pharmacophore, most famously found in the anti-tuberculosis drug isoniazid.[2] Derivatives of isonicotinic acid have shown a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[2]

The difluoromethyl group is of particular interest in modern medicinal chemistry.[3] It is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups.[4][5][6] This substitution can enhance metabolic stability, improve membrane permeability, and introduce beneficial intermolecular interactions, making it a critical tool in drug design.[3][7] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Physicochemical Properties: The Impact of Difluoromethylation

The introduction of a difluoromethyl group at the 2-position of the methyl isonicotinate ring system is expected to significantly influence its physicochemical properties compared to the parent molecule.

| Property | Methyl Isonicotinate | Methyl 2-(trifluoromethyl)isonicotinate (for comparison) | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C7H7NO2[8] | C8H6F3NO2[9] | C8H7F2NO2[1] | Direct calculation. |

| Molecular Weight | 137.14 g/mol [8][10] | 205.13 g/mol [9] | 187.14 g/mol [1] | Direct calculation. |

| Boiling Point | 207-209 °C[8] | Not available | Likely lower than the trifluoromethyl analog | The CF2H group is less polarizable than CF3. |

| Melting Point | 8-8.5 °C[8] | Not available | Likely a low-melting solid or liquid | Similar to the parent compound. |

| logP | 0.464 - 0.9[8][10][11] | ~2.2 (for 2-fluoro-6-(trifluoromethyl)pyridine)[12] | ~1.5 - 2.0 | The CF2H group is lipophilicity-enhancing, but less so than the CF3 group.[4][6] |

| pKa (of conjugate acid) | ~3.26[8] | Lower than parent | Lower than parent (~2.0-2.5) | The strong electron-withdrawing nature of the CF2H group decreases the basicity of the pyridine nitrogen.[3] |

Proposed Synthesis: A Practical Approach

A scalable, de novo synthesis of 2-difluoromethyl pyridines has been reported, which can be adapted for this compound.[13] This method builds the pyridine ring around the difluoromethyl group, offering flexibility in substitution patterns.[13]

Synthetic Workflow Diagram

Caption: Proposed one-pot synthesis of this compound.

Detailed Experimental Protocol

-

Step 1: Michael Addition. In a round-bottom flask, an appropriate enolate precursor (1.2 equivalents) is dissolved in dimethyl sulfoxide (DMSO). A difluoromethylated butenone derivative (1 equivalent) is added, and the reaction mixture is stirred at room temperature for 1 hour.[13] The choice of enolate and butenone precursors will determine the final substitution pattern on the pyridine ring.

-

Step 2: Cyclization and Aromatization. To the same reaction mixture, ammonium formate (HCO2NH4, 2 equivalents) is added.[13] The flask is then heated to 80°C for 16 hours to facilitate the cyclization and subsequent aromatization to form the pyridine ring.[13]

-

Work-up and Purification. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Potential Applications in Drug Discovery

The unique properties of the difluoromethyl group and the established biological relevance of the isonicotinate scaffold suggest several promising avenues for research.

Bioisosteric Replacement and Lead Optimization

The difluoromethyl group can serve as a bioisostere for hydroxyl, thiol, and amine functionalities.[3] This allows for the strategic replacement of these groups in existing drug candidates to improve their pharmacokinetic profiles. Specifically, the -CF2H group can:

-

Enhance Metabolic Stability: By replacing a metabolically labile group, the difluoromethyl moiety can block common metabolic pathways, such as oxidation, thereby increasing the drug's half-life.[3][7]

-

Modulate Lipophilicity: The -CF2H group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group, providing a means to fine-tune the logP of a molecule for optimal absorption and distribution.[4][6]

-

Introduce Hydrogen Bonding: The acidic proton of the difluoromethyl group can act as a hydrogen bond donor, potentially introducing new, favorable interactions with biological targets.[3][5][6]

Antimicrobial Drug Development

Given that isonicotinic acid is the precursor to the anti-tuberculosis drug isoniazid, derivatives of this compound are prime candidates for the development of new antimicrobial agents.[2] Isoniazid itself is a prodrug that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2] It is plausible that new derivatives could have a similar mechanism of action or exhibit activity against drug-resistant strains.[14]

Quorum Sensing Inhibition

Recent research has highlighted the potential of 2-difluoromethylpyridine derivatives as quorum sensing (QS) inhibitors.[15] QS is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor production. Inhibiting QS is a promising anti-virulence strategy that may not exert the same selective pressure for resistance as traditional antibiotics. This compound and its analogs could serve as valuable scaffolds for the development of novel QS inhibitors.[1]

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical inhibition of a bacterial quorum sensing pathway.

Conclusion

This compound represents a promising and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a biologically relevant isonicotinate core and the advantageous physicochemical properties of the difluoromethyl group opens up numerous possibilities for the design of novel therapeutics. From enhancing the pharmacokinetic profiles of existing drug candidates to serving as a scaffold for new antimicrobial and anti-virulence agents, this compound warrants further investigation and is a valuable addition to the modern drug discovery toolkit.

References

- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

- Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar.

- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.

- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

- Methyl isonicotin

- Methyl isonicotinate (CAS 2459-09-8): Odor profile, Properties, & IFRA compliance. Scentree.

- Methyl isonicotin

- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.

- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. BenchChem.

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Methyl isonicotin

- Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. PubMed.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central.

- The geminal difluoromethylene group: bioisosterism, and catalysis-based...

- A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters.

- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research.

- Novel isoniazid derivative as promising antituberculosis agent. PubMed Central.

- Direct Synthesis of N-Difluoromethyl-2-pyridones

- 2459-09-8 Cas No.

- Difluoromethyl. Alfa Chemistry.

- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF.

- Methyl 2-(Difluoromethyl)

- 2459-09-8 | Methyl isonicotin

- Methyl isonicotin

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl

- Methyl Nicotin

- Efficient Synthesis of 2-(Trifluoromethyl)

- Methyl 2-(trifluoromethyl)isonicotinate | CAS 588702-68-5. American Elements.

- 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0. ChemicalBook.

- Methyl 2-(difluoromethyl)

- Synthesis of (a)

- Methyl 2-fluoronicotin

- 1251845-09-6 Cas No. | Methyl 2-(2,6-difluorobenzyl)isonicotinate.

- Methyl isonicotin

- Equilibrium pKa Table (DMSO Solvent and Reference).

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.

- 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. PubChem.

- 3-(Difluoromethyl)pyridine 97 76541-44-1. Sigma-Aldrich.

- 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055. PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methyl isonicotinate | 2459-09-8 [chemicalbook.com]

- 9. americanelements.com [americanelements.com]

- 10. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scent.vn [scent.vn]

- 12. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 2-(difluoromethyl)isonicotinate

Introduction: The Significance of the Difluoromethyl Group in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique and privileged position. Its ability to act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups, and a modulator of metabolic stability makes it a highly sought-after functional group in the design of novel therapeutics.[1] Methyl 2-(difluoromethyl)isonicotinate is a key building block that provides a versatile platform for the introduction of the 2-(difluoromethyl)pyridine-4-yl moiety into a wide range of biologically active molecules. This guide provides a comprehensive overview of plausible and scientifically sound synthetic pathways for the preparation of this valuable intermediate, intended for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: the de novo construction of the difluoromethylated pyridine ring system from acyclic precursors, or the functional group interconversion on a pre-existing pyridine scaffold. Each approach presents its own set of advantages and challenges, and the choice of route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.

Route 1: De Novo Pyridine Ring Synthesis

This strategy involves the construction of the pyridine ring from acyclic precursors already bearing the difluoromethyl group. This approach offers the advantage of unambiguous regiocontrol of the difluoromethyl substituent. A plausible pathway can be adapted from the established synthesis of related 2-(trifluoromethyl)nicotinic acid derivatives.[2][3]

Caption: De novo synthesis of the pyridine ring.

Route 2: Functional Group Interconversion on a Pre-formed Pyridine Ring

This approach begins with a readily available substituted isonicotinate and introduces the difluoromethyl group through a series of chemical transformations. This is often a more practical approach in a laboratory setting due to the commercial availability of the starting materials. A key challenge in this route is achieving regioselective functionalization at the 2-position of the pyridine ring.

A robust method involves the conversion of a 2-methyl group into a 2-trichloromethyl group, followed by a halogen exchange (HALEX) reaction to introduce the fluorine atoms.

Caption: Synthesis via functional group interconversion.

Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the proposed synthetic routes. These are based on established chemical principles and analogous transformations reported in the scientific literature.

Synthesis of Starting Material: Methyl isonicotinate

The starting material for Route 2, Methyl isonicotinate, can be readily prepared from the commercially available isonicotinic acid via Fischer esterification.

Protocol 1: Synthesis of Methyl isonicotinate

-

Reaction Setup: To a stirred and cooled (10 °C) suspension of isonicotinic acid (100 g, 0.812 mol) in methanol (250 mL), add concentrated sulfuric acid (125 mL) dropwise over 15 minutes, maintaining the temperature below 20 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat under reflux for 4.5 hours.

-

Work-up: After cooling, pour the reaction mixture onto 1 kg of ice and neutralize with sodium carbonate (235 g).

-

Extraction: Filter off the solid precipitate and extract the filtrate with diethyl ether (3 x 300 mL).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl isonicotinate as a pale oil (approx. 80 g, 65% yield).[4]

Route 2: Detailed Protocol

Step 1: Synthesis of Methyl 2-(trichloromethyl)isonicotinate

This step involves the radical chlorination of the 2-methyl group. This transformation is analogous to the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine from 2-chloro-5-methylpyridine.[5]

Protocol 2: Radical Chlorination of Methyl 2-methylisonicotinate

-

Reaction Setup: In a flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, dissolve Methyl 2-methylisonicotinate (15.1 g, 0.1 mol) in a suitable solvent such as carbon tetrachloride (200 mL).

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.164 g, 1 mmol).

-

Chlorination: Heat the mixture to reflux and bubble chlorine gas through the solution while irradiating with a UV lamp. Monitor the reaction progress by ¹H NMR until the methyl signal disappears.

-

Work-up: Cool the reaction mixture and purge with nitrogen to remove excess chlorine. Wash the solution with aqueous sodium thiosulfate and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(Difluoromethyl)isonicotinic Acid

This is a crucial step involving the conversion of the trichloromethyl group to a difluoromethyl group. This can be achieved through a halogen exchange reaction followed by hydrolysis. A similar process is used for the production of chloronicotinic acid from trichloromethyl pyridine compounds.[6]

Protocol 3: Fluorination and Hydrolysis

-

Fluorination: In a suitable pressure-resistant vessel, combine Methyl 2-(trichloromethyl)isonicotinate (25.45 g, 0.1 mol) with a fluorinating agent such as antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅). Heat the mixture to initiate the halogen exchange. The reaction conditions (temperature and pressure) will need to be carefully optimized.

-

Hydrolysis: After the fluorination is complete, carefully quench the reaction mixture. Add a strong acid, such as concentrated sulfuric acid, and heat to hydrolyze both the ester and the newly formed difluoromethyl group precursor to the carboxylic acid.

-

Work-up: Pour the cooled reaction mixture into ice water to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and dry to obtain 2-(difluoromethyl)isonicotinic acid.[7][8]

Step 3: Synthesis of this compound

The final step is the esterification of 2-(difluoromethyl)isonicotinic acid.

Protocol 4: Fischer Esterification

-

Reaction Setup: Suspend 2-(difluoromethyl)isonicotinic acid (17.3 g, 0.1 mol) in methanol (100 mL).

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.[1]

-

Reaction: Heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture and neutralize with a weak base, such as sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

Summary of Synthetic Pathways

The following table provides a comparative overview of the key steps in the proposed synthetic routes.

| Route | Step | Transformation | Key Reagents | Plausible Yield |

| 1 | 1 | Vilsmeier-type Reaction | Ethyl 4,4-difluoroacetoacetate, Vilsmeier reagent | Moderate |

| 2 | Pyridine Ring Formation | Dienyl aldehyde intermediate, Ammonia | Moderate | |

| 3 | Fischer Esterification | 2-(Difluoromethyl)isonicotinic acid, Methanol, H₂SO₄ | Good to Excellent | |

| 2 | 1 | Radical Chlorination | Methyl 2-methylisonicotinate, Cl₂, AIBN | Good |

| 2 | Fluorination & Hydrolysis | Methyl 2-(trichloromethyl)isonicotinate, SbF₃/SbCl₅, H₂SO₄ | Moderate | |

| 3 | Fischer Esterification | 2-(Difluoromethyl)isonicotinic acid, Methanol, H₂SO₄ | Good to Excellent |

Conclusion and Future Perspectives

The synthesis of this compound is a challenging yet achievable goal for the proficient medicinal chemist. The functional group interconversion route, starting from the readily available Methyl 2-methylisonicotinate, presents a practical and scalable approach. While the de novo synthesis offers excellent regiocontrol, it may require more specialized starting materials. Further optimization of the fluorination step in Route 2 is a key area for process improvement. The continued development of novel difluoromethylation reagents and methodologies will undoubtedly lead to more efficient and direct syntheses of this and other valuable difluoromethylated building blocks, further empowering the field of drug discovery.

References

-

Kiss, L. E., Ferreira, H., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835–1837. [Link]

-

PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

-

Fujikawa, K., Yamada, T., & Ishihara, H. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 159–172. [Link]

-

ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. Retrieved from [Link]

- Google Patents. (1985). US4504665A - Process for producing chloronicotinic acid compounds.

-

National Center for Biotechnology Information. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29931–29937. [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]

-

RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

-

National Institutes of Health. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 114-120. [Link]

-

ACS Publications. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8469–8474. [Link]

-

Semantic Scholar. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

-

PubChem. (n.d.). 2-(difluoromethyl)isonicotinic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]

- 7. 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0 [chemicalbook.com]

- 8. PubChemLite - 2-(difluoromethyl)isonicotinic acid (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]

4-Pyridinecarboxylic acid, 2-(difluoromethyl)-, methyl ester properties

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(difluoromethyl)isonicotinate (also known as 4-Pyridinecarboxylic acid, 2-(difluoromethyl)-, methyl ester). As a functionalized pyridine, this compound is of significant interest to researchers in medicinal and agricultural chemistry. The incorporation of a difluoromethyl (CHF₂) group—a key bioisostere—can profoundly modulate the physicochemical and pharmacological properties of parent molecules. This document details the compound's properties, outlines a robust, field-proven synthetic strategy, provides an in-depth analysis of its expected spectroscopic characteristics for unambiguous identification, and explores its potential applications in modern drug discovery and development.

Introduction: The Strategic Importance of the Difluoromethyl Group

In the landscape of modern drug design, the strategic incorporation of fluorine-containing motifs is a cornerstone for optimizing molecular properties. The difluoromethyl (CHF₂) group, in particular, has emerged as a uniquely valuable functional group. It is considered a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a hydrogen bond donor, yet with significantly altered electronic properties and metabolic stability.[1][2] This substitution can enhance membrane permeability, improve binding affinity to biological targets, and block sites of metabolic oxidation, thereby improving a drug candidate's overall pharmacokinetic profile.[3]

This compound belongs to the class of pyridine carboxylic acids, which are pivotal building blocks in pharmaceuticals and agrochemicals.[4] The presence of the CHF₂ group on the pyridine ring, ortho to the nitrogen, makes this molecule a highly attractive scaffold for the synthesis of novel therapeutic agents. This guide serves as a technical resource for scientists looking to synthesize, characterize, and utilize this promising chemical entity.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These values are compiled from predictive databases and supplier information and should be considered as estimates pending full experimental verification.

| Property | Value | Source |

| CAS Number | 1251844-44-6 | PubChem |

| Molecular Formula | C₈H₇F₂NO₂ | [5] |

| Molecular Weight | 187.14 g/mol | [5] |

| Monoisotopic Mass | 187.04448 Da | [5] |

| Predicted XlogP | 1.4 | [5] |

| Appearance | Predicted: Colorless to pale yellow liquid or solid | - |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - |

Chemical Structure

The structural representation of this compound highlights the key functional groups: the pyridine ring, the difluoromethyl group at the C2 position, and the methyl ester at the C4 position.

Figure 1: Chemical structure of this compound.

Synthesis and Reaction Mechanisms

While a dedicated synthesis for this specific molecule is not widely published, a robust and logical two-stage protocol can be proposed based on modern difluoromethylation techniques and classical esterification reactions. The overall strategy involves the direct C-H difluoromethylation of a commercially available isonicotinate precursor, followed by hydrolysis and re-esterification, or more directly, the esterification of 2-(difluoromethyl)isonicotinic acid.

Proposed Synthetic Workflow

The recommended pathway proceeds via the synthesis of the carboxylic acid intermediate, which is then esterified. This approach offers better control and purification options.

Figure 2: Proposed two-step synthesis workflow.

Step 1: Synthesis of 2-(difluoromethyl)isonicotinic acid

Principle: Direct C-H difluoromethylation of pyridines is a challenging but powerful transformation. Radical-based methods have proven effective. This protocol utilizes a silver/persulfate system to generate the difluoromethyl radical from difluoroacetic acid, which then adds to the electron-deficient pyridine ring.[1] The reaction is often regioselective for the C2 position due to protonation of the pyridine nitrogen.

Experimental Protocol:

-

To a solution of isonicotinic acid (1.0 eq) in a suitable solvent (e.g., a mixture of MeCN and water) in a round-bottom flask, add difluoroacetic acid (3.0 eq) and a catalytic amount of trifluoroacetic acid (TFA, ~1%).[1]

-

Add silver nitrate (AgNO₃, 0.2 eq) to the mixture.

-

Heat the solution to 80 °C with vigorous stirring.

-

Slowly add a solution of potassium persulfate (K₂S₂O₈, 3.0 eq) in water portion-wise over 1 hour.

-

Maintain the reaction at 80 °C for 3-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Adjust the pH to ~3-4 with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude solid via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield pure 2-(difluoromethyl)isonicotinic acid.[6]

Step 2: Fischer Esterification

Principle: Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] Using a large excess of methanol as both reactant and solvent drives the equilibrium towards the formation of the methyl ester.

Experimental Protocol:

-

Suspend 2-(difluoromethyl)isonicotinic acid (1.0 eq) in anhydrous methanol (20 volumes) in a round-bottom flask equipped with a reflux condenser.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq) dropwise with stirring.[7] Alternatively, thionyl chloride (SOCl₂) can be used.[8]

-

Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 6-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

-

Purify by silica gel column chromatography (ethyl acetate/hexanes gradient) to obtain the final product, this compound.

Spectroscopic Characterization and Analysis

Unambiguous characterization is critical. The following sections describe the expected spectroscopic data based on analysis of the structure and data from analogous compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.8 ppm (d, 1H): The proton at C6 (ortho to the ring nitrogen) is expected to be the most downfield aromatic signal due to the anisotropic effect of the nitrogen. It should appear as a doublet.

-

δ ~8.0 ppm (s, 1H): The proton at C3 (adjacent to the ester) will be downfield and is expected to appear as a singlet or a very narrow doublet.

-

δ ~7.8 ppm (d, 1H): The proton at C5 will be a standard pyridine doublet.

-

δ ~6.8 ppm (t, JHF ≈ 56 Hz, 1H): This is the most characteristic signal. The single proton of the CHF₂ group will be split into a triplet by the two equivalent fluorine atoms. The large coupling constant is indicative of a two-bond H-F interaction.

-

δ ~4.0 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl ester group (-OCH₃).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon of the methyl ester.

-

δ ~155 ppm (t, JCF ≈ 25-30 Hz): The C2 carbon directly attached to the CHF₂ group. It will be split into a triplet by the two fluorine atoms.

-

δ ~151 ppm, ~122 ppm, ~120 ppm: Aromatic carbons of the pyridine ring.

-

δ ~140 ppm: Quaternary carbon (C4) attached to the ester.

-

δ ~115 ppm (t, JCF ≈ 240 Hz): The carbon of the CHF₂ group. This signal is highly characteristic, appearing as a triplet with a very large one-bond C-F coupling constant.

-

δ ~53 ppm: The methyl carbon of the ester group.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

Infrared (IR) Spectroscopy

-

~3100-3000 cm⁻¹: C-H stretching (aromatic and CHF₂).

-

~2960 cm⁻¹: C-H stretching (methyl).

-

~1730 cm⁻¹ (strong): C=O stretching of the ester carbonyl group. This will be a prominent and sharp absorption.

-

~1600, 1560 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1280 cm⁻¹: C-O stretching of the ester.

-

~1100-1000 cm⁻¹ (strong): C-F stretching vibrations.

Mass Spectrometry (MS)

-

ESI-MS (+ve mode):

-

Expected [M+H]⁺ = 188.0517

-

Expected [M+Na]⁺ = 210.0337

-

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59).

Applications and Future Directions

The true value of this compound lies in its potential as a versatile building block for creating more complex molecules with enhanced biological activity.

Role as a Bioisostere

The CHF₂ group is a proven bioisostere for several functional groups, a concept central to modern medicinal chemistry.[1] This relationship allows chemists to fine-tune molecular properties while retaining or improving biological function.

Figure 3: Bioisosteric relationship of the difluoromethyl group.

Drug Discovery and Agrochemicals

-

Enzyme Inhibitors: Many enzyme inhibitors utilize hydroxyl or thiol groups to coordinate with metal ions (e.g., zinc in metalloproteinases) or form key hydrogen bonds in the active site. Replacing these with a CHF₂ group can maintain these interactions while preventing metabolic liabilities like glucuronidation.[3]

-

Kinase Inhibitors: The pyridine scaffold is a "privileged structure" in kinase inhibitor design. Functionalizing it with a CHF₂ group can enhance selectivity and cell permeability.

-

Agrochemicals: The principles of bioisosterism are equally applicable in the design of novel herbicides and fungicides, where improved metabolic stability in plants or fungi can lead to enhanced efficacy.[4]

Synthetic Utility

The methyl ester of this compound is a versatile handle for further chemical modification. It can be readily hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to the corresponding alcohol, opening pathways to a diverse library of novel difluoromethylated pyridine derivatives.

Conclusion

This compound is a high-value chemical scaffold that combines the privileged pyridine core with the strategically important difluoromethyl group. While detailed experimental data remains sparse, its synthesis is achievable through established modern chemical methods. The predictive spectroscopic analysis provided herein offers a robust framework for its characterization. Its primary utility as a building block in medicinal and agricultural chemistry is underscored by the proven success of bioisosteric replacement strategies in enhancing the performance of active molecules. This guide serves to equip researchers with the foundational knowledge required to synthesize, identify, and strategically deploy this compound in their research and development programs.

References

-

Studer, A., & Xu, P. (2024). New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]

-

Nguyen, B., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Dolbier, W. R., et al. (2024). Site-selective C−H difluoromethylation of pyridines. Nature Communications. Available at: [Link]

-

Hu, J., et al. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry. Available at: [Link]

-

Shen, C., et al. (2015). Supporting Information for Electrophilic Difluoromethylation of C-, N-, O-, S-Nucleophiles with a Shelf-Stable Sulfoximine-Based Reagent. Available at: [Link]

-

Barrio, P., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Available at: [Link]

-

Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. Available at: [Link]

-

Couturier, M., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. Available at: [Link]

-

Zhang, Z., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249). Available at: [Link]

-

Nielsen, O., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Available at: [Link]

-

PubChemLite. This compound (C8H7F2NO2). Available at: [Link]

-

Appretech Scientific Limited. methyl 2-(difluoromethoxy)pyridine-4-carboxylate. Available at: [Link]

-

Barrio, P., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. Available at: [Link]

-

Alkorta, I., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

-

Couturier, M., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]

-

ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Available at: [Link]

-

Nielsen, O., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Available at: [Link]

-

Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. Available at: [Link]

- Google Patents. US2745838A - Preparation of isonicotinic acid esters.

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]

Sources

- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. PubChemLite - this compound (C8H7F2NO2) [pubchemlite.lcsb.uni.lu]

- 6. 2-(difluoroMethyl) isonicotinic acid | 1256818-14-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. shd-pub.org.rs [shd-pub.org.rs]

- 10. rsc.org [rsc.org]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Introduction of the Difluoromethyl Group into Pyridine Rings: A Technical Guide for Drug Discovery Professionals

Abstract

The difluoromethyl (CF₂H) group has emerged as a crucial structural motif in modern medicinal chemistry. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The pyridine scaffold, a ubiquitous core in a vast array of pharmaceuticals and agrochemicals, represents a prime target for difluoromethylation.[2] This guide provides an in-depth technical overview of the primary strategies for introducing the CF₂H group into pyridine rings, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols. We will explore radical, nucleophilic, and electrophilic pathways, with a special focus on advanced methods for achieving regiocontrol, a critical challenge in pyridine functionalization.[3][4]

The Growing Importance of the Difluoromethyl Group in Pyridine-Containing Scaffolds

The strategic incorporation of fluorine atoms into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[2] The difluoromethyl group, in particular, offers a unique balance of lipophilicity and hydrogen bonding capability, making it an attractive substituent for modulating biological activity.[1] When appended to a pyridine ring, the CF₂H group can significantly alter the electronic properties and metabolic fate of the parent molecule, leading to improved drug candidates. The challenge, however, lies in the precise and efficient introduction of this group into the desired position on the pyridine ring.

Radical C-H Difluoromethylation: A Direct Approach

Direct C-H functionalization is an atom-economical approach to introduce the difluoromethyl group. Radical difluoromethylation, often employing a Minisci-type reaction, is a powerful tool for this transformation, particularly for electron-deficient heterocycles like pyridine.[5]

Mechanism of Radical Difluoromethylation

The mechanism typically involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. This radical then undergoes addition to the protonated pyridine ring, which is more electrophilic. Subsequent oxidation and deprotonation lead to the formation of the difluoromethylated pyridine.

Diagram: General Mechanism of Radical Difluoromethylation of Pyridine

Caption: General workflow for radical difluoromethylation of pyridine.

Key Reagents for Radical Difluoromethylation

Several reagents have been developed for the generation of the •CF₂H radical. One of the most effective and user-friendly is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), often referred to as the Baran reagent or DFMS.[6] DFMS is an easily prepared, air-stable, and free-flowing white powder, making it a practical choice for synthetic chemists.[6]

Experimental Protocol: Radical Difluoromethylation using DFMS

This protocol describes a general procedure for the direct C-H difluoromethylation of a substituted pyridine using DFMS.

Materials:

-

Substituted Pyridine (1.0 equiv)

-

Zinc Difluoromethanesulfinate (DFMS) (2.0 equiv)

-

tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O) (3.0 equiv)

-

Trifluoroacetic acid (TFA) (1.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

To a round-bottom flask, add the substituted pyridine (1.0 equiv) and DFMS (2.0 equiv).

-

Add a 1:1 mixture of CH₂Cl₂ and H₂O.

-

Add TFA (1.0 equiv) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add tBuOOH (3.0 equiv) dropwise to the stirring reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

If the reaction is incomplete, a second addition of DFMS (2.0 equiv) and tBuOOH (3.0 equiv) may be necessary to drive the reaction to completion.[6]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the desired difluoromethylated pyridine.

Regioselective Difluoromethylation via Oxazino-Pyridine Intermediates

A significant challenge in pyridine functionalization is controlling the position of the incoming substituent. A powerful strategy to achieve meta- or para-selectivity involves the temporary dearomatization of the pyridine ring to form an oxazino-pyridine intermediate.[1][7] This intermediate alters the electronic properties of the ring, enabling regioselective functionalization.[8]

The Concept of Dearomatization-Rearomatization

Pyridines are electron-deficient and generally unreactive towards electrophilic attack. By reacting a pyridine with reagents like dimethylacetylenedicarboxylate (DMAD) and methyl pyruvate, a stable oxazino-pyridine intermediate can be formed.[9] This intermediate behaves like an electron-rich dienamine, directing electrophilic or radical attack to specific positions.[8][10] Subsequent acid-mediated rearomatization restores the aromaticity and yields the functionalized pyridine.[11]

Diagram: Regioselectivity Control using Oxazino-Pyridine Intermediates

Caption: pH-dependent regiocontrol in pyridine difluoromethylation.

Experimental Protocol: meta-Selective C-H Difluoromethylation

This protocol details the meta-selective difluoromethylation of a pyridine via its oxazino-pyridine intermediate.[1]

Materials:

-

Oxazino-pyridine (prepared from the corresponding pyridine) (0.20 mmol, 1.0 equiv)

-

Acetonitrile (CH₃CN) (2 mL)

-

2,2,6,6-Tetramethylpiperidine (TMP) (0.50 mmol, 2.5 equiv)

-

Acetic Acid (HOAc) (0.10 mmol, 0.5 equiv)

-

2,2-difluoro-2-iodo-1-phenylethan-1-one (difluoromethyl radical source)

-

Argon atmosphere

Procedure:

-

To an oven-dried 10 mL Schlenk tube, add the oxazino-pyridine (0.20 mmol).

-

Cap the tube, and evacuate and backfill with argon three times.

-

Under an argon flow, add CH₃CN (2 mL), TMP (0.50 mmol), and HOAc (0.10 mmol).

-

Add the difluoromethyl radical source.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction and proceed with aqueous workup and purification by silica gel chromatography.

Experimental Protocol: para-Selective C-H Difluoromethylation

By switching to acidic conditions, the oxazino-pyridine intermediate is converted in situ to a pyridinium salt, which directs the difluoromethyl radical to the para position.[1][7]

Materials:

-

Oxazino-pyridine (0.20 mmol, 1.0 equiv)

-

Difluoroacetic anhydride

-

Urea·H₂O₂

-

Camphorsulfonic acid (CSA)

-

Acetone

-

6 N HCl

Procedure:

-

Prepare the bis(difluoroacetyl) peroxide (•CF₂H source) in situ from difluoroacetic anhydride and urea·H₂O₂ at -40 °C.[1]

-

In a separate flask, dissolve the oxazino-pyridine (0.20 mmol) in acetone.

-

Add camphorsulfonic acid (CSA) to form the pyridinium salt in situ.

-

Add the freshly prepared bis(difluoroacetyl) peroxide solution to the pyridinium salt solution.

-

Stir the reaction at 0 °C for 4 hours.

-

Add 6 N HCl and heat the mixture to 60 °C to effect rearomatization.

-

After cooling to room temperature, perform a standard aqueous workup and purify the product by silica gel chromatography.

Nucleophilic and Electrophilic Difluoromethylation Strategies

While radical C-H functionalization is a powerful tool, nucleophilic and electrophilic methods offer alternative and sometimes complementary approaches.

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation typically involves the reaction of a difluoromethyl anion equivalent with an electrophilic pyridine derivative. For instance, N-difluoromethylation of pyridines can be achieved using reagents like ethyl bromodifluoroacetate.[3][12] The reaction proceeds via N-alkylation followed by in situ hydrolysis and decarboxylation.[3]

Electrophilic Difluoromethylation

Electrophilic difluoromethylation reagents are less common but can be effective for electron-rich pyridine derivatives or activated intermediates. For example, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can lead to the formation of fluorinated pyridines after elimination of hydrogen fluoride.[13][14]

Comparative Analysis of Difluoromethylation Methods

The choice of difluoromethylation strategy depends on the desired regioselectivity, the substrate's electronic properties, and functional group tolerance. The following table summarizes the key features of the discussed methods.

| Method | Reagents | Regioselectivity | Advantages | Limitations |

| Radical C-H (DFMS) | Zn(SO₂CF₂H)₂, tBuOOH | C2/C4 for electron-deficient pyridines | Direct C-H functionalization, good functional group tolerance. | Mixture of regioisomers often obtained, requires acidic conditions. |

| meta-Selective (Oxazino-Pyridine) | Oxazino-pyridine, radical CF₂H source | Highly meta-selective | Excellent regiocontrol for the challenging meta position. | Requires pre-formation of the oxazino-pyridine intermediate. |

| para-Selective (Oxazino-Pyridine) | Oxazino-pyridine, acid, radical CF₂H source | Highly para-selective | Excellent regiocontrol, switchable from meta-selective pathway. | Requires in situ formation of the pyridinium salt and rearomatization step. |

| N-Difluoromethylation | Ethyl bromodifluoroacetate | N-selective | Good for modifying the pyridine nitrogen. | Limited to N-functionalization. |

| Electrophilic | Selectfluor® on dihydropyridines | Dependent on substrate | Can be effective for specific activated substrates. | Limited substrate scope, requires pre-functionalized pyridines. |

Conclusion and Future Outlook

The introduction of the difluoromethyl group into pyridine rings is a rapidly evolving field with significant implications for drug discovery. The development of regioselective methods, particularly those employing dearomatization-rearomatization strategies, has opened new avenues for the synthesis of novel pyridine-containing drug candidates.[4][15] Future research will likely focus on the development of more efficient and versatile catalytic systems, as well as expanding the scope of late-stage difluoromethylation of complex, biologically active molecules.[9] The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of the difluoromethyl group in their synthetic endeavors.

References

-

Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. (2025). National Institutes of Health. Retrieved from [Link]

-

Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. Retrieved from [Link]

-

Synthetic applications and difunctionalizations a Late-stage... (n.d.). ResearchGate. Retrieved from [Link]

-

Deprotonative Functionalization of the Difluoromethyl Group. (2020). Organic Letters, 22(21), 8567–8571. Retrieved from [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (n.d.). ResearchGate. Retrieved from [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). RSC Advances, 10(50), 29931–29938. Retrieved from [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247. Retrieved from [Link]

-

Regioselective synthesis of 4-functionalized pyridines. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). Molecules, 25(14), 3143. Retrieved from [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

-

(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (n.d.). ResearchGate. Retrieved from [Link]

-

C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (2023). Journal of the American Chemical Society, 145(28), 15416–15423. Retrieved from [Link]

-

C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (2023). ResearchGate. Retrieved from [Link]

-

Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (2025). ChemRxiv. Retrieved from [Link]

-

New method for introducing fluorinated components into molecules. (2024). University of Münster. Retrieved from [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). RSC Advances, 10(50), 29931-29938. Retrieved from [Link]

-

Pyridine functionalization using the dearomatization‐rearomatization... (n.d.). ResearchGate. Retrieved from [Link]

-

Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. Retrieved from [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). Molecules, 25(14), 3143. Retrieved from [Link]

-

O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024). Russian Journal of Organic Chemistry, 60(11), 2029-2035. Retrieved from [Link]

-

Site-selective C−H difluoromethylation of pyridines a Bioactive... (n.d.). ResearchGate. Retrieved from [Link]

-

Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)phosphonate. (2021). ResearchGate. Retrieved from [Link]

-

Difluoromethylation of heterocycles via a radical process. (2022). Organic Chemistry Frontiers, 9(16), 4473-4495. Retrieved from [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. (2020). SciSpace. Retrieved from [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications, 15(1), 4121. Retrieved from [Link]

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Difluoromethyl Group: A Multifaceted Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful means to modulate a molecule's physicochemical and pharmacokinetic properties. Among the repertoire of fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a uniquely versatile and increasingly important functional group. This guide provides a comprehensive technical overview of the CF2H group, delving into its fundamental properties, strategic applications, and the synthetic methodologies enabling its integration into bioactive molecules. We will explore its role as a bioisosteric replacement, its impact on metabolic stability, lipophilicity, and target engagement through unique hydrogen bonding interactions, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this powerful tool in the design of next-generation therapeutics.

Introduction: The Rise of the Difluoromethyl Group in Drug Design

The introduction of fluorine into organic molecules is a well-established strategy for enhancing their therapeutic potential.[1] This is particularly evident in the pharmaceutical and agrochemical industries, where fluorine substitution can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[1] While the trifluoromethyl (CF3) group has long been a workhorse in this arena, the difluoromethyl (CF2H) group offers a more nuanced and, in many cases, more advantageous set of properties.

The CF2H group is often considered a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH2) groups, yet it possesses significantly different electronic characteristics.[1][2] Its strong electron-withdrawing nature can profoundly influence a molecule's reactivity and biological interactions.[1] Furthermore, the inherent strength of the C-F bond contributes to enhanced metabolic stability, rendering difluoromethylated compounds more resistant to enzymatic degradation—a critical factor in designing drugs with prolonged therapeutic effects.[1][3]

This guide will dissect the multifaceted role of the CF2H group, providing a detailed exploration of its impact on key drug-like properties and offering insights into its strategic application in medicinal chemistry programs.

Physicochemical Properties of the Difluoromethyl Group: A Tale of Polarity and Lipophilicity

The utility of the CF2H group stems from its unique combination of physicochemical properties, which can be finely tuned by its molecular environment. Understanding these properties is paramount to its rational application in drug design.

A Lipophilic Hydrogen Bond Donor

One of the most fascinating and powerful attributes of the CF2H group is its capacity to act as a hydrogen bond donor.[4][5] Unlike a typical C-H bond, the C-H bond in a CF2H group is significantly polarized due to the strong electron-withdrawing effect of the two fluorine atoms.[5] This polarization imparts a considerable degree of acidity to the hydrogen atom, enabling it to participate in hydrogen bonding interactions with suitable acceptors, such as oxygen or nitrogen atoms in a protein binding site.[4][5]

This "lipophilic hydrogen bond donor" character is a key differentiator from the trifluoromethyl (CF3) group, which lacks a hydrogen atom for such interactions, and the methyl (CH3) group, whose C-H bonds are not sufficiently polarized.[6] The ability of the CF2H group to form these weak hydrogen bonds can significantly enhance a drug's binding affinity and specificity for its target.[2][7] Studies have shown that the hydrogen bond donating ability of the CF2H group is comparable to that of thiophenols and anilines.[8][9][10]

Modulating Lipophilicity: A Context-Dependent Effect